(2S,3S)-2,3-dihydroxybutanedioic acid;iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

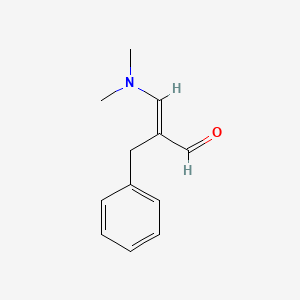

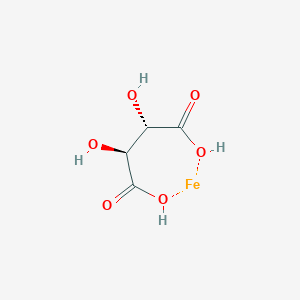

Ferrous-D-tartrate is a chemical compound that is the iron (II) salt of tartaric acid. It is known for its reddish powder appearance and has been historically used as a medicinal preparation, particularly in the treatment of anemia . The compound has a chemical formula of C₄H₄FeO₆ and a molar mass of 203.92 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrous-D-tartrate can be synthesized by reacting ferrous sulfate with tartaric acid under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding tartaric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous-D-tartrate .

Industrial Production Methods: In industrial settings, the production of ferrous-D-tartrate involves similar principles but on a larger scale. The process includes the precise control of temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The compound is often prepared by digesting tartarated iron in a solution over an extended period .

Chemical Reactions Analysis

Types of Reactions: Ferrous-D-tartrate undergoes various chemical reactions, including oxidation, reduction, and complexation. For instance, it can be oxidized by hydrogen peroxide in the presence of ferrous sulfate to produce dioxosuccinic acid .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and ferrous sulfate.

Reduction: Hydriodic acid.

Complexation: Ammonio-silver nitrate to produce metallic silver.

Major Products:

Oxidation: Dioxosuccinic acid.

Reduction: Succinic acid.

Complexation: Metallic silver.

Scientific Research Applications

Ferrous-D-tartrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various analytical methods, including colorimetric determination of polyphenols in tea.

Biology: Investigated for its role in iron metabolism and its potential use in iron supplementation.

Medicine: Historically used to treat anemia due to its iron content.

Industry: Employed in the fortification of foods to improve iron content and address iron deficiency.

Mechanism of Action

The mechanism of action of ferrous-D-tartrate primarily involves its role as an iron supplement. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. Ferrous-D-tartrate provides bioavailable iron that can be absorbed by the body to alleviate iron deficiency . The molecular targets include hemoglobin and myoglobin, and the pathways involved are those related to iron absorption and metabolism .

Comparison with Similar Compounds

- Ferrous sulfate

- Ferrous fumarate

- Ferrous gluconate

Comparison: Ferrous-D-tartrate is unique due to its specific combination with tartaric acid, which may influence its bioavailability and absorption compared to other iron supplements like ferrous sulfate, ferrous fumarate, and ferrous gluconate . Each of these compounds has different solubility and absorption characteristics, making them suitable for various therapeutic applications .

Properties

Molecular Formula |

C4H6FeO6 |

|---|---|

Molecular Weight |

205.93 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;iron |

InChI |

InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m0./s1 |

InChI Key |

KBPZVLXARDTGGD-YGEZSCCGSA-N |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.[Fe] |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dichlorophenyl)-1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)urea](/img/structure/B13824447.png)

![Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)

![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbohydrazide](/img/structure/B13824467.png)

![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)

![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)